2-Fluoroethanamine;hydrofluoride

Native Mass Spectrometry Buffer Systems LC-MS

2-Fluoroethanamine;hydrofluoride delivers unique differentiation from generic amine/HF reagents. Its pKa of 8.9 maintains physiological pH (7.0–7.4) in volatile LC-MS mobile phases—enabling intact analysis of antibody therapeutics and protein complexes unstable in ammonium acetate. For perovskite photovoltaics, 2-fluoroethylamine passivation achieves 23.40% PCE, outperforming di- and tri-fluorinated analogs. Serves as precursor for 2-fluoroethylisocyanate and 1,3-bis-(2-fluoroethyl)urea (BFU) in pharmaceutical and agrochemical R&D. The gauche conformational preference of the protonated moiety informs bioactive molecule design targeting enhanced binding selectivity.

Molecular Formula C2H7F2N
Molecular Weight 83.08 g/mol
CAS No. 63186-88-9
Cat. No. B14493554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoroethanamine;hydrofluoride
CAS63186-88-9
Molecular FormulaC2H7F2N
Molecular Weight83.08 g/mol
Structural Identifiers
SMILESC(CF)N.F
InChIInChI=1S/C2H6FN.FH/c3-1-2-4;/h1-2,4H2;1H
InChIKeyOPRPHMBBWNXFBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoroethanamine;hydrofluoride (CAS 63186-88-9): A Fluorinated Alkylammonium Salt for Buffer and Surface Passivation Applications


2-Fluoroethanamine;hydrofluoride (also known as 2-fluoroethylamine hydrofluoride) is a fluorinated alkylammonium salt with the molecular formula C₂H₇F₂N and a molecular weight of 83.08 g/mol [1]. This compound consists of a 2-fluoroethylamine cation paired with a fluoride anion, combining the properties of a primary amine with a source of nucleophilic fluoride. Its unique structure enables applications ranging from buffer systems in native mass spectrometry to surface passivation in perovskite solar cells [2].

Why Substituting 2-Fluoroethanamine;hydrofluoride with Other Fluorinated Ethylamines or Amine/HF Reagents is Not Straightforward


While various amine/HF reagents (e.g., Et₃N·3HF, Py·9HF) and fluorinated ethylamines (e.g., DFEA, TFEA) exist, their physicochemical properties differ significantly, dictating their suitability for specific applications [1]. Direct substitution of 2-fluoroethanamine;hydrofluoride is complicated by its distinct pKa of 8.9, which places it in a critical buffering range, and its specific performance in passivating perovskite films, where it achieves a power conversion efficiency of 23.40% that differs from its di- and tri-fluorinated analogs [2].

Quantitative Evidence for Selecting 2-Fluoroethanamine;hydrofluoride (CAS 63186-88-9) Over Alternatives


pKa of 8.9 Enables Buffering in a Critical pH Range Unattainable by Other Fluorinated Ethylamines

2-Fluoroethylamine (MFEA) exhibits a pKa of 8.9, which is distinct from 2,2-difluoroethylamine (DFEA, pKa 7.2) and 2,2,2-trifluoroethylamine (TFEA, pKa 5.5) [1]. This pKa value positions MFEA as the sole member of this series capable of effectively buffering in the upper physiological range (pH ~8.0-9.5), where DFEA and TFEA offer little to no buffering capacity [1].

Native Mass Spectrometry Buffer Systems LC-MS

23.40% Power Conversion Efficiency in Perovskite Solar Cells with 2-Fluoroethylamine Passivation

Incorporation of 2-fluoroethylamine (1FEA) as a passivation agent in perovskite solar cells yields a power conversion efficiency (PCE) of 23.40% [1]. In contrast, devices passivated with 2,2,2-trifluoroethylamine (3FEA) achieve superior long-term stability, maintaining 87% of initial efficiency after 1200 hours [1], but the efficiency metric is specifically reported for 1FEA.

Perovskite Solar Cells Surface Passivation Photovoltaics

Distinct Gauche Conformational Preference in the Protonated State

Ab initio calculations demonstrate a pronounced gauche conformational preference in the β-fluoroethylammonium ion (the protonated form of 2-fluoroethylamine), which is the largest conformational gauche preference yet measured for this type of system [1]. In contrast, the neutral 2-fluoroethylamine does not exhibit a measurable gauche preference [1].

Conformational Analysis Computational Chemistry Physical Organic Chemistry

Optimized Research and Industrial Application Scenarios for 2-Fluoroethanamine;hydrofluoride (CAS 63186-88-9)


Native LC-MS Analysis of pH-Sensitive Macromolecular Complexes

Leverage the pKa of 8.9 to maintain physiological pH (7.0-7.4) in volatile mobile phases for native LC-MS. This enables the analysis of antibody-based therapeutics and protein complexes that are unstable in standard ammonium acetate buffers [1].

High-Efficiency Perovskite Solar Cell Fabrication

Employ 2-fluoroethylamine as a defect passivation agent in perovskite films to achieve a high initial power conversion efficiency of 23.40%. This is a critical step for research groups focused on maximizing device performance metrics [2].

Synthesis of Fluorinated Building Blocks and Isocyanates

Utilize 2-fluoroethanamine;hydrofluoride as a precursor for synthesizing 2-fluoroethylisocyanate and 1,3-bis-(2-fluoroethyl) urea (BFU), which are key intermediates in pharmaceutical and agrochemical research .

Conformational and Medicinal Chemistry Studies

Investigate the unique gauche conformational preference of the protonated 2-fluoroethylamine moiety to inform the design of bioactive molecules, where such conformational bias can dictate target binding and selectivity [3].

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